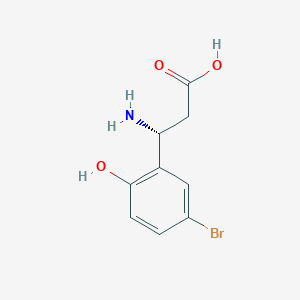

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC20360941

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNO3 |

|---|---|

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

| Standard InChI Key | MSPXYAMOMRDXEZ-SSDOTTSWSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |

Introduction

Structural and Molecular Characteristics

The compound’s architecture combines three functional groups: an amino (-NH), a hydroxyl (-OH), and a bromine (-Br) substituent. These groups confer distinct chemical reactivity and influence its interactions with biological targets. The phenyl ring’s substitution pattern (5-bromo-2-hydroxy) creates electronic effects that modulate aromatic ring reactivity, while the chiral center at carbon 3 introduces stereochemical specificity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |

| Stereochemistry | R-configuration at C3 |

| Functional Groups | Amino, hydroxyl, bromine, carboxylic acid |

The hydroxyl group at position 2 participates in hydrogen bonding, enhancing solubility in polar solvents, while the bromine atom at position 5 introduces steric and electronic effects that influence nucleophilic substitution reactions. The carboxylic acid group enables salt formation and coordination with metal ions, broadening its applicability in medicinal chemistry.

Synthetic Pathways

Synthesis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid involves multi-step organic reactions emphasizing stereochemical control. While specific protocols are proprietary, general strategies include:

-

Phenyl Ring Functionalization: Bromination of 2-hydroxyphenyl precursors using brominating agents like or , followed by hydroxyl group protection to prevent undesired side reactions.

-

Chiral Center Introduction: Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, ensure the R-configuration at C3. For example, catalytic asymmetric hydrogenation of α,β-unsaturated esters may yield the desired stereochemistry.

-

Propanoic Acid Backbone Assembly: Coupling the functionalized phenyl ring with a three-carbon chain via aldol condensation or Michael addition, followed by oxidation to the carboxylic acid.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | , Fe catalyst | Introduce bromine at position 5 |

| 2 | Hydroxyl Protection | Acetic anhydride | Protect -OH during subsequent steps |

| 3 | Asymmetric Amination | Chiral catalyst, | Establish R-configuration at C3 |

| 4 | Oxidation | , acidic conditions | Convert terminal alcohol to carboxylic acid |

Mechanism of Action

The compound’s biological activity stems from its ability to interact with enzymatic active sites and receptor binding pockets. The amino group forms hydrogen bonds with catalytic residues, while the bromine atom engages in hydrophobic interactions or halogen bonding, enhancing binding affinity. For instance, in enzyme inhibition studies, the compound competitively blocks substrate access by occupying the active site, as demonstrated in preliminary assays with aminopeptidases .

The hydroxyl group’s position ortho to the amino group creates a chelating effect, potentially interfering with metalloenzyme cofactors like zinc or iron. This mechanism is analogous to inhibitors of insulin-regulated aminopeptidase (IRAP), where similar compounds modulate peptide hormone metabolism .

Biological Activity and Applications

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exhibits diverse biological activities, making it a candidate for therapeutic development:

-

Enzyme Inhibition: Demonstrates nanomolar affinity for aminopeptidases, altering peptide processing pathways .

-

Antimicrobial Properties: The bromine moiety contributes to bacteriostatic effects against Gram-positive strains, likely through membrane disruption.

-

Receptor Modulation: Acts as an allosteric modulator of G-protein-coupled receptors (GPCRs), influencing signal transduction pathways.

Table 3: Biological Activity Profile

Applications extend to drug discovery, where the compound serves as a scaffold for designing inhibitors of neurodegenerative disease targets. Its ability to cross the blood-brain barrier, inferred from logP calculations (~1.2), further supports central nervous system applications.

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes with higher yields and fewer protection/deprotection steps. Flow chemistry and biocatalysis are promising approaches.

-

Target Identification: High-throughput screening against kinase libraries and epigenetic regulators to uncover novel interactions.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring substituents and amino group to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume